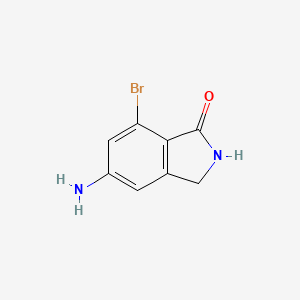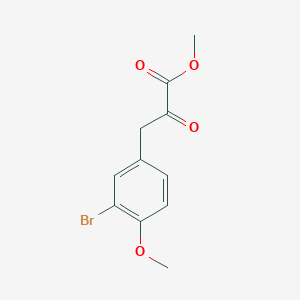
5-Amino-7-bromoisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-7-bromoisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. This compound is characterized by the presence of an amino group at the 5th position and a bromine atom at the 7th position on the isoindolinone ring. Isoindolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-7-bromoisoindolin-1-one typically involves the bromination of isoindolinone derivatives followed by the introduction of an amino group. One common method is the bromination of 5-aminoisoindolinone using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-7-bromoisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The amino group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindolinones, while oxidation and reduction reactions can produce different oxidation states of the compound .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a building block for various chemical processes
Mecanismo De Acción
The mechanism of action of 5-Amino-7-bromoisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth .
Comparación Con Compuestos Similares
5-Bromoisoindolin-1-one: Lacks the amino group at the 5th position, which can affect its reactivity and biological activity.
7-Bromoisoindolin-1-one: Similar structure but without the amino group, leading to different chemical properties and applications.
5-Aminoisoindolin-1-one:
Uniqueness: 5-Amino-7-bromoisoindolin-1-one is unique due to the presence of both the amino group and the bromine atom, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C8H7BrN2O |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
5-amino-7-bromo-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H7BrN2O/c9-6-2-5(10)1-4-3-11-8(12)7(4)6/h1-2H,3,10H2,(H,11,12) |
Clave InChI |
DXEQRUGDLXWMPC-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC(=C2)N)Br)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682239.png)

![Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682245.png)
![(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13682247.png)
![benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate](/img/structure/B13682249.png)



![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)




![3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13682315.png)
